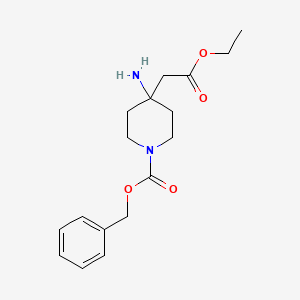
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde is an organic compound with the molecular formula C11H14N2O It features a pyrrolidine ring substituted with a pyridin-3-ylmethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde typically involves the reaction of pyridine derivatives with pyrrolidine and aldehyde precursors. One common method involves the condensation of pyridine-3-carboxaldehyde with pyrrolidine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Pyrrolidine-3-methanol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate biological pathways and exert various effects depending on the context .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxaldehyde: Shares the pyridine ring and aldehyde group but lacks the pyrrolidine moiety.
Pyrrolidine-2-carbaldehyde: Contains the pyrrolidine ring and aldehyde group but lacks the pyridin-3-ylmethyl substitution.
1-(Pyridin-3-ylmethyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with a pyrrole ring instead of pyrrolidine
Uniqueness
1-(Pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde is unique due to the combination of the pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C11H14N2O/c14-9-11-3-5-13(8-11)7-10-2-1-4-12-6-10/h1-2,4,6,9,11H,3,5,7-8H2 |
InChI Key |
GRXJGIMYFBPEGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C=O)CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1,1-Dimethyl-5-oxaspiro[2.4]heptan-6-yl)methanamine](/img/structure/B12981621.png)
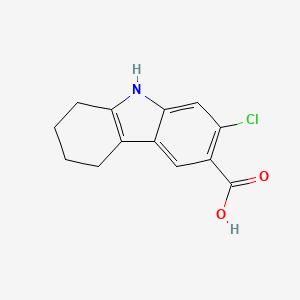
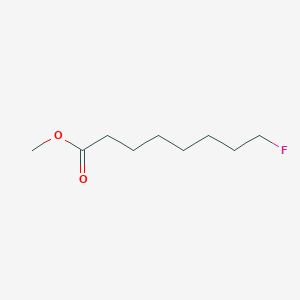
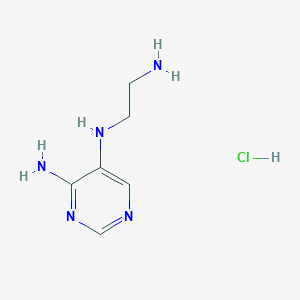



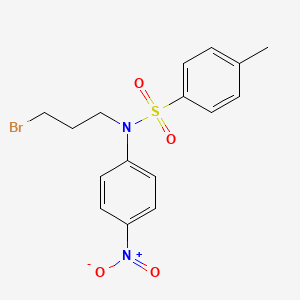
![(R)-6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12981670.png)
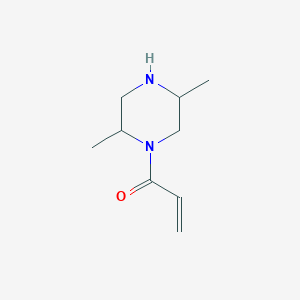
![(R)-3,3-Diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12981683.png)
![N-((5-Cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl)-3-(3-oxo-2,3-dihydroisoxazol-5-yl)propanamide](/img/structure/B12981686.png)
